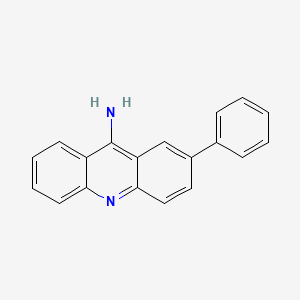
Acridine, 9-amino-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acridine, 9-amino-2-phenyl- is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities . The unique planar ring structure of acridine derivatives allows them to interact with various biomolecular targets, making them valuable in scientific research and industrial applications .
Méthodes De Préparation
The synthesis of acridine, 9-amino-2-phenyl- typically involves the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines, followed by cyclization using polyphosphoric acid (PPA) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Acridine, 9-amino-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce different aminoacridine derivatives .
Applications De Recherche Scientifique
Acridine, 9-amino-2-phenyl- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of acridine, 9-amino-2-phenyl- involves its ability to intercalate into DNA, disrupting the normal function of DNA and related enzymes . This intercalation can inhibit the activity of topoisomerase and telomerase, leading to the suppression of cancer cell growth . Additionally, the compound’s planar structure allows it to interact with various molecular targets, contributing to its broad range of biological activities .
Comparaison Avec Des Composés Similaires
Acridine, 9-amino-2-phenyl- can be compared with other similar compounds, such as:
9-anilinoacridine: Known for its anticancer properties and ability to intercalate into DNA.
Amsacrine (m-AMSA): A clinically studied acridine derivative with potent anticancer activity.
Triazoloacridone (C-1305): Another acridine derivative with promising anticancer properties.
The uniqueness of acridine, 9-amino-2-phenyl- lies in its specific substitution pattern, which can influence its biological activity and interactions with molecular targets .
Propriétés
Numéro CAS |
5949-66-6 |
|---|---|
Formule moléculaire |
C19H14N2 |
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
2-phenylacridin-9-amine |
InChI |
InChI=1S/C19H14N2/c20-19-15-8-4-5-9-17(15)21-18-11-10-14(12-16(18)19)13-6-2-1-3-7-13/h1-12H,(H2,20,21) |
Clé InChI |
YHGAGMNSWODGFY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4N=C3C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-[(2,5-Dichloro-1,4-phenylene)bis[imino(1-acetyl-2-oxoethane-1,2-diyl)azo]]bisphthalic acid](/img/structure/B13768419.png)
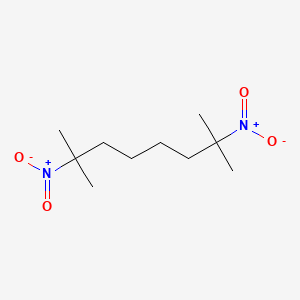
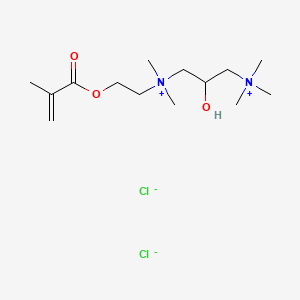

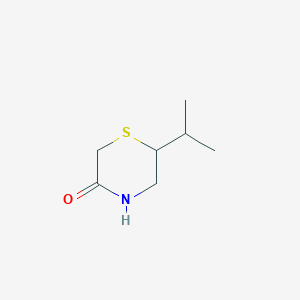

![Sodium;cobalt(3+);8-(methoxycarbonylamino)-1-[(5-methoxy-2-oxido-4-sulfamoylphenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768436.png)
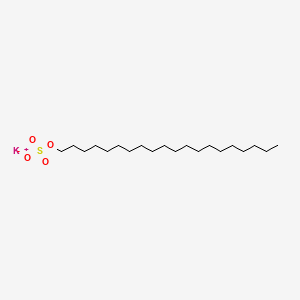
![Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B13768445.png)
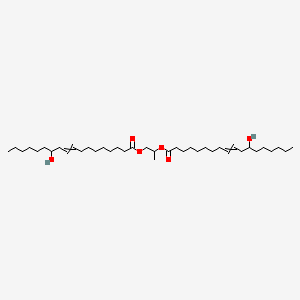
![Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4'-bipyridine]-3,5-dicarboxylate--hydrogen iodide (1/1)](/img/structure/B13768461.png)
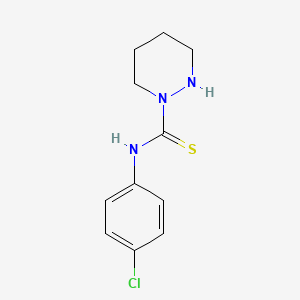
![Phenol, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[2-methyl-](/img/structure/B13768473.png)

